molecular formula C16H9NO2S B14415264 3-Isothiocyanato-2-phenyl-4H-1-benzopyran-4-one CAS No. 84381-58-8

3-Isothiocyanato-2-phenyl-4H-1-benzopyran-4-one

Cat. No.: B14415264
CAS No.: 84381-58-8
M. Wt: 279.3 g/mol
InChI Key: SDWHPEFUQGEHSE-UHFFFAOYSA-N
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Description

3-Isothiocyanato-2-phenyl-4H-1-benzopyran-4-one is a compound belonging to the benzopyran family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isothiocyanato-2-phenyl-4H-1-benzopyran-4-one typically involves the reaction of 2-phenyl-4H-1-benzopyran-4-one with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:

    Starting Material: 2-phenyl-4H-1-benzopyran-4-one

    Reagent: Thiophosgene (CSCl2)

    Solvent: Anhydrous dichloromethane (DCM)

    Temperature: Room temperature

    Reaction Time: Several hours

The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale reactors and automated systems would be employed to handle the reagents and control the reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-Isothiocyanato-2-phenyl-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

    Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Amines, solvents like ethanol or methanol, room temperature to mild heating.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2), solvents like acetonitrile, room temperature.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), solvents like tetrahydrofuran (THF), low temperatures.

Major Products Formed

    Nucleophilic Substitution: Thiourea derivatives

    Oxidation: Sulfonyl derivatives

    Reduction: Amine derivatives

Scientific Research Applications

3-Isothiocyanato-2-phenyl-4H-1-benzopyran-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anticancer properties.

    Material Science: It is used in the synthesis of novel materials with unique optical and electronic properties.

    Biological Studies: The compound is used as a probe to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 3-Isothiocyanato-2-phenyl-4H-1-benzopyran-4-one involves its interaction with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activities. This interaction can induce apoptosis in cancer cells by disrupting critical cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4H-1-benzopyran-4-one: Lacks the isothiocyanate group but shares the benzopyran core structure.

    3-Isothiocyanato-6-methyl-2-phenyl-4H-1-benzopyran-4-one: Similar structure with an additional methyl group.

Uniqueness

3-Isothiocyanato-2-phenyl-4H-1-benzopyran-4-one is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological activity. This functional group allows the compound to engage in specific chemical reactions and interactions with biological molecules, making it a valuable tool in research and potential therapeutic applications.

Properties

CAS No.

84381-58-8

Molecular Formula

C16H9NO2S

Molecular Weight

279.3 g/mol

IUPAC Name

3-isothiocyanato-2-phenylchromen-4-one

InChI

InChI=1S/C16H9NO2S/c18-15-12-8-4-5-9-13(12)19-16(14(15)17-10-20)11-6-2-1-3-7-11/h1-9H

InChI Key

SDWHPEFUQGEHSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)N=C=S

Origin of Product

United States

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